

improving the efficiency of germanium-based solar cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GERMANIUM

Cat. No.: B3419036

[Get Quote](#)

Technical Support Center: Germanium-Based Solar Cells

This technical support center provides researchers and scientists with troubleshooting guidance and frequently asked questions to aid in experiments aimed at improving the efficiency of **germanium**-based solar cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using **germanium** (Ge) in solar cells?

A1: **Germanium** is a key material for high-efficiency solar cells, particularly in multi-junction configurations. Its main advantages include:

- **Broad Spectrum Absorption:** With a low bandgap of approximately 0.66 eV, **germanium** efficiently absorbs infrared light, a portion of the solar spectrum that is often wasted in conventional silicon cells.^[1]
- **High Efficiency in Multi-Junction Cells:** Ge is frequently used as the bottom subcell in multi-junction solar cells (e.g., GaInP/GaInAs/Ge), which have achieved efficiencies exceeding 40% under concentrated sunlight.^[1]
- **Excellent Crystal Lattice Match:** **Germanium** provides a very good lattice match for the epitaxial growth of III-V materials like Gallium Arsenide (GaAs), which reduces crystal

structure defects and enhances overall performance and reliability.[1]

Q2: What are the common limitations and challenges associated with Ge-based solar cells?

A2: While beneficial, Ge-based solar cells present several challenges:

- **High Cost:** The manufacturing costs associated with **germanium** wafers are a significant drawback compared to silicon.[1]
- **Low Open-Circuit Voltage (Voc):** As a narrow bandgap material, **germanium** inherently suffers from a high reverse saturation current, which leads to a lower Voc.[2]
- **Carrier Recombination:** In standard Ge subcells, a significant portion of minority carriers generated in the thick base layer are lost to non-radiative recombination before they can be collected.[3][4]
- **Current Mismatch:** In triple-junction cells, the Ge subcell can generate an excess of current, leading to a mismatch with the other subcells and limiting the overall device efficiency.[5]

Q3: What is a "hot spot" in a solar cell and why is it a problem?

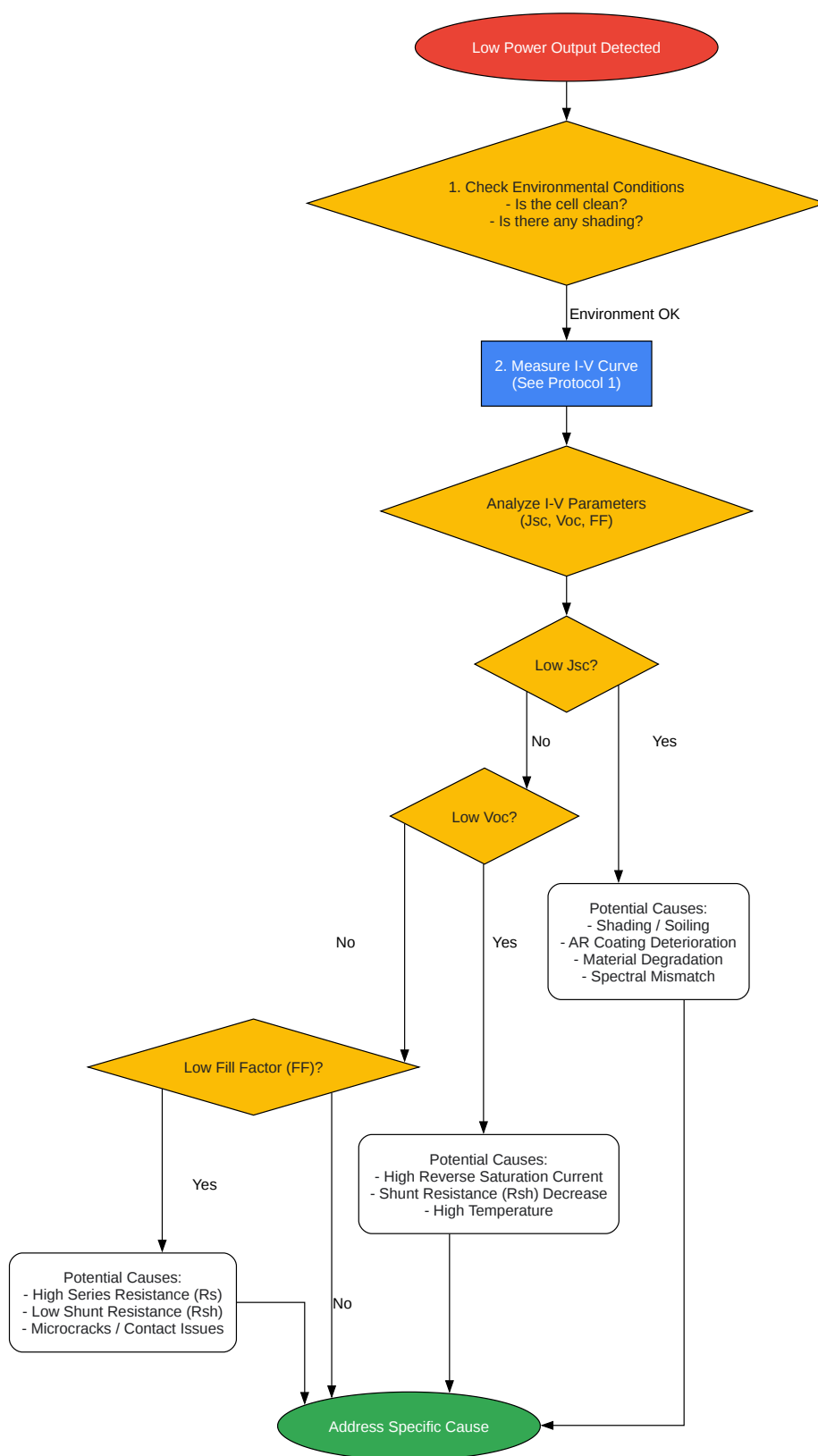
A3: A hot spot is a localized area in a solar cell that experiences a significant increase in temperature. It is essentially a thermal runaway caused by accumulated I^2R losses.[6] This can be triggered by imperfections such as microcracks, poor solder joints, or partial shading, which increase local series resistance.[6][7] The long-term effects of hot spots include burnt marks, degradation of the solar cell and backsheet, and in severe cases, can pose a fire risk.[7]

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format.

Q1: My Ge solar cell shows low power output. How can I diagnose the problem?

A1: Low power output is a common issue that can stem from multiple sources. A systematic approach is needed to identify the root cause, from environmental factors to cell-level defects.



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for low power output in Ge solar cells.

Q2: The open-circuit voltage (Voc) of my cell is significantly lower than expected. What are the likely causes?

A2: A low Voc in Ge cells is often linked to their narrow bandgap but can be exacerbated by other factors.[2]

- **High Temperature:** The conversion efficiency of Ge-based solar cells is inversely proportional to the ambient temperature.[2] Extremely high temperatures can cause "heat fade" and reduce performance.[8]
- **Increased Recombination:** Defects in the material can increase carrier recombination, which lowers Voc. This can be due to poor passivation of the emitter or base layer.[3][4]
- **Low Shunt Resistance (Rsh):** A decrease in shunt resistance provides an alternate current path, reducing the voltage. This can be caused by metal migration through the p-n junction or manufacturing defects.[9]

Q3: My cell's short-circuit current (Jsc) is low. What should I investigate?

A3: Low Jsc indicates a problem with the generation or collection of charge carriers.

- **Surface Contamination or Shading:** The most common cause is the accumulation of dirt, dust, or other debris on the cell surface, which blocks incident light.[10][11] Even partial shading can significantly reduce output.[8]
- **Poor Surface Passivation:** In Ge subcells, many minority carriers generated deep in the base layer are lost to recombination.[4] Improving rear surface passivation can increase current generation by up to 10%.[3][4]
- **Anti-Reflection (AR) Coating Degradation:** A compromised AR coating will increase reflection and reduce the number of photons entering the cell, thereby lowering the generated current.[9]
- **Microcracks:** These tiny cracks, often invisible to the naked eye, disrupt the path of charge carriers to the contacts, reducing current collection and leading to lower energy production.[7]

Q4: The fill factor (FF) of my cell is poor. What does this indicate?

A4: A low fill factor is typically a sign of high parasitic resistances.

- High Series Resistance (R_s): This is a common cause of poor FF. It can result from issues with the bulk material, contact adherence, or poorly soldered joints.[\[7\]](#)[\[9\]](#)
- Low Shunt Resistance (R_{sh}): As mentioned for Voc, a low R_{sh} can also significantly degrade the fill factor.
- Manufacturing Defects: Imperfections in the solar cells, such as mismatches or poor soldering, can lead to higher internal resistance and become hot spots, which degrade performance.[\[7\]](#)

Data on Efficiency Improvement Techniques

The following table summarizes quantitative data from various studies on improving Ge-based solar cell performance.

Technique/Parameter	Key Finding/Result	Reference Cell Performance	Improved Cell Performance	Reference
Rear Surface Passivation	Application of a passivation layer sequence (a-Si _x C _{1-x} /SiO ₂ /Al) on a low-doped Ge substrate.	Base layer carriers lost to recombination.	Up to 10% higher current generation measured.	[3][4]
Nanostructure Absorber Layer	Design of a cross-cone (CC) nanostructure to increase the optical path inside the absorber layer.	N/A	Voc: 0.31 V, Jsc: 45.5 mA/cm ² , FF: 72.7%, η: 10.3%	[2]
Germanium Nanoparticles (in Perovskite Cells)	Addition of colloidal Ge nanoparticles to the m-TiO ₂ electron transporting layer.	Average PCE: ~16.3%	Average PCE: 18.59% (>14% enhancement)	[12]
Germanium-on-Glass (GoG)	Layer transfer process for flexible, reusable Ge substrates.	N/A	Conversion efficiency > 2.4% (AM1.5); Max η: 3.7% (concentrated)	[13]

Experimental Protocols

Protocol 1: Current-Voltage (I-V) Characterization

This protocol outlines the standard procedure for measuring the key performance parameters of a solar cell.

Objective: To determine the Short-Circuit Current (J_{sc}), Open-Circuit Voltage (V_{oc}), Fill Factor (FF), and Power Conversion Efficiency (η) of a Ge-based solar cell.

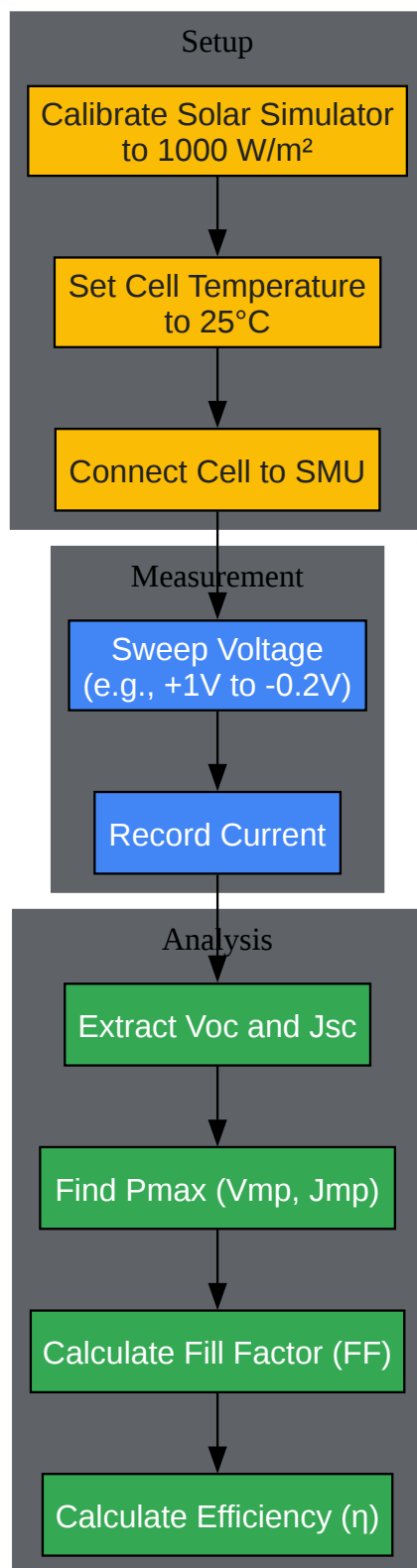
Equipment:

- Solar Simulator (meeting Class AAA standards for spectral match, uniformity, and stability).
[\[14\]](#)
- Source Measure Unit (SMU).
- Temperature-controlled testing stage.
- Reference solar cell calibrated to Standard Test Conditions (STC).

Procedure:

- Calibration: Calibrate the solar simulator's light intensity to 1000 W/m^2 using the calibrated reference cell under Standard Test Conditions (STC: AM1.5G spectrum, 25°C).[\[15\]](#)
- Mounting: Mount the Ge solar cell on the temperature-controlled stage and ensure its temperature is stable at 25°C .
- Connection: Connect the solar cell to the four-point probe of the SMU to minimize errors from series resistance.
- Measurement: Sweep the voltage across the solar cell from a value greater than its V_{oc} (e.g., $+1\text{V}$) down to below 0V (e.g., -0.2V) while measuring the current.
- Data Extraction:
 - V_{oc} : The voltage at which the current is zero.
 - J_{sc} : The current density at zero voltage (current divided by the cell's active area).
 - Maximum Power Point (P_{max}): Find the voltage (V_{mp}) and current density (J_{mp}) where the product ($V \times J$) is maximized.
 - Fill Factor (FF): Calculate using the formula: $FF = (V_{mp} \times J_{mp}) / (V_{oc} \times J_{sc})$.

- Efficiency (η): Calculate using the formula: $\eta = (V_{oc} \times J_{sc} \times FF) / P_{in}$, where P_{in} is the incident power density (1000 W/m^2).



[Click to download full resolution via product page](#)

Caption: Experimental workflow for I-V characterization of a solar cell.

Protocol 2: External Quantum Efficiency (EQE) Measurement

Objective: To measure the ratio of collected charge carriers to incident photons at each wavelength. This helps identify regions of poor spectral response.

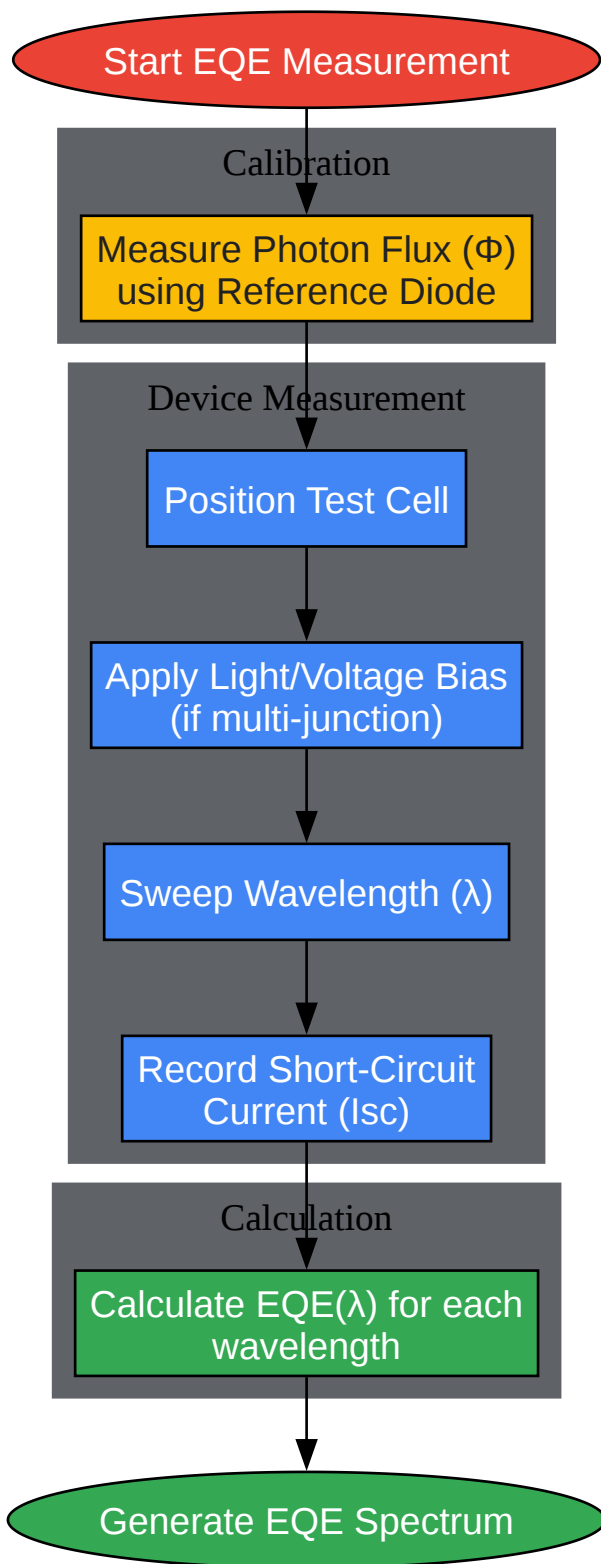
Equipment:

- Monochromatic light source (e.g., Xenon lamp with a monochromator).
- Chopper and lock-in amplifier.
- Calibrated reference photodiode (e.g., Si or Ge).
- Voltage and light biasing sources (for multi-junction cells).

Procedure:

- System Calibration: Measure the spectral response of the calibrated reference photodiode to determine the photon flux at each wavelength.
- Device Measurement:
 - Place the Ge test cell in the path of the monochromatic light beam.
 - Chop the light at a known frequency.
 - Measure the short-circuit current from the cell using the lock-in amplifier as the monochromator sweeps through the desired wavelength range (e.g., 300 nm to 1800 nm for Ge).
- Bias Application (for Multi-Junction Cells): When measuring the Ge subcell in a multi-junction device, apply a voltage bias to the overall cell and a light bias to the other subcells (e.g., GaInP, GaAs) to ensure the Ge cell is the current-limiting cell.[16]

- EQE Calculation: For each wavelength (λ), calculate the EQE using the formula: $EQE(\lambda) = [I_{sc}(\lambda) / (q \times \Phi(\lambda))] \times 100\%$ Where $I_{sc}(\lambda)$ is the measured short-circuit current, q is the elementary charge, and $\Phi(\lambda)$ is the photon flux calculated in step 1.



[Click to download full resolution via product page](#)

Caption: Workflow for External Quantum Efficiency (EQE) measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Germanium Solar Cells: Advantages, Disadvantages, and Possibilities [waferworld.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Advanced concepts for high-efficiency germanium photovoltaic cells | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. researchgate.net [researchgate.net]
- 6. Common Solar Panel Problems and How To Solve Them - Professional Distributed PV Module Manufacturer [maysunsolar.com]
- 7. winaico.com [winaico.com]
- 8. sistinesolar.com [sistinesolar.com]
- 9. pveducation.org [pveducation.org]
- 10. esasl.com [esasl.com]
- 11. chemitek.pt [chemitek.pt]
- 12. research.bangor.ac.uk [research.bangor.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. ossila.com [ossila.com]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. Characterization of various tandem solar cells: Protocols, issues, and precautions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [improving the efficiency of germanium-based solar cells]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3419036#improving-the-efficiency-of-germanium-based-solar-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com